![molecular formula C19H15ClN4O3S B2476820 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941897-61-6](/img/structure/B2476820.png)
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O3S and its molecular weight is 414.86. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
- Thiazolopyrimidine derivatives, related to the chemical compound , have been studied for their antinociceptive and anti-inflammatory properties. These compounds, including variants like 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, showed significant activity in tests like the tail-flick technique and carrageenan-induced paw edema test. This research highlights the potential use of these compounds in pain relief and reducing inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Potential in Dye-Sensitized Solar Cells (DSSCs)
- Benzothiazolinone acetamide analogs, which are structurally similar, have been explored for their photochemical and thermochemical properties. These compounds have shown good light harvesting efficiency and potential for use as photosensitizers in dye-sensitized solar cells, making them interesting for renewable energy research (Mary, Yalcin, Mary, Resmi, Thomas, Erdoğan, Kasap, Yildiz, & Önkol, 2020).
Antibacterial Properties
- Certain thiazolidines and azetidines derivatives, related to this compound, have been synthesized and shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This research opens up potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Potential
- Research into thiazole and thiadiazole derivatives, structurally similar to the compound , has indicated their potential as anticancer agents. These compounds have shown significant cytotoxic activities against various cancer cell lines, suggesting their use in cancer therapy (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Anticonvulsant and Muscle Relaxant Activities
- Similar derivatives have been evaluated for anticonvulsant and muscle relaxant activities. Compounds in this category showed promising results in models like maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating potential applications in neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDGCFSWRWBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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